Latarcin 6a
Description
Contextualization within Natural Bioactive Peptide Discovery
The discovery of bioactive peptides is a significant area of modern scientific inquiry, with many of these molecules being investigated for their potential as antimicrobial, antihypertensive, or anti-infective agents. These peptides are often "encrypted" within larger proteins and are released through enzymatic cleavage. The identification and characterization of these molecules are the foundational steps toward their potential commercialization as functional food ingredients or for biomedical purposes. Spider venoms, estimated to contain over 10 million bioactive peptides, are a particularly rich source for discovery. nih.govteagasc.ie
Overview of the Latarcin Peptide Family from Lachesana tarabaevi Venom
The venom of the Central Asian spider Lachesana tarabaevi is unique because it is predominantly composed of linear, cytolytic polypeptides, unlike many other spider venoms that are rich in disulfide-containing neurotoxins. researchgate.net A full peptidomic analysis of this venom led to the identification of several dozen components, with approximately 80% exhibiting membrane-active properties. researchgate.net
Among these are the latarcins, a family of seven short, linear antimicrobial and cytolytic peptides. researchgate.netcapes.gov.br These peptides are the C-terminal fragments of larger precursor proteins. nih.govmdpi.com Following translation, a signal peptide and an acidic fragment are cleaved off to produce the mature latarcin peptides. nih.govmdpi.com The latarcins were first isolated and characterized in 2006 through a process of HPLC fractionation, mass spectrometry, and amino acid analysis. nih.govmdpi.com While unstructured in water, they adopt an alpha-helical structure in membrane-mimicking environments. nih.govcapes.gov.br
The latarcin family is diverse and has been categorized into four groups based on their properties. nih.govmdpi.com
Group A (Ltc1 and Ltc2a): Display the highest antimicrobial and hemolytic activities. nih.govmdpi.com
Group B (Ltc3a and Ltc4a): These are the shortest latarcins and have an amidated C-terminus. They exhibit high antimicrobial action with low hemolytic activity. nih.govmdpi.com
Group C (Ltc5a): A single peptide with a high net charge and an unusually high number of aromatic amino acids. mdpi.com
Group D (Ltc6a and Ltc7): These are the longest peptides with a free C-terminus and show little to no antimicrobial or hemolytic activity. nih.govmdpi.com
Significance of Latarcin 6a as a Research Subject within Membrane-Active Peptides
This compound (Ltc6a), along with Ltc7, belongs to Group D of the latarcin family. nih.govmdpi.com It is one of the longest peptides in the family, with 33 amino acid residues and a free C-terminus. nih.gov Ltc6a is notable for its high content of polar residues and a relatively low net positive charge. nih.gov
The primary research interest in Ltc6a stems from its distinct lack of significant antimicrobial and hemolytic activity, which contrasts sharply with other members of its family. nih.govmdpi.comuniprot.org Despite this, studies have shown that Ltc6a can still perturb model lipid bilayers, suggesting a more subtle or specific interaction with membranes. mdpi.comresearchgate.net This makes Ltc6a a valuable tool for understanding the specific structural and chemical determinants of peptide-membrane interactions. While it shows weak activity against bacteria and yeast, it does cause some conductance changes in planar bilayer membranes without causing rupture, hinting at a cytolytic function on other biological targets. uniprot.orgnovoprolabs.com The study of Ltc6a and its analogs helps to elucidate the structure-function relationships of membrane-active peptides, which is crucial for the rational design of new peptides with tailored activities. researchgate.netnih.gov
Table 1: Physicochemical Properties of Latarcin Family Peptides
| Peptide | Sequence | Length (aa) | Molecular Weight (g/mol) | Net Charge |
|---|---|---|---|---|
| Ltc1 | GNWKKLIKKAVKKVL-NH2 | 15 | 1845.3 | +6 |
| Ltc2a | SMGSVSAKGSVGSKLKKL-NH2 | 18 | 1775.1 | +5 |
| Ltc3a | GKLIKKFGKAISYAVKKARGK-NH2 | 21 | 2314.9 | +8 |
| Ltc4a | GKLFKKILKXILKKL-NH2 | 15 | 1813.3 | +6 |
| Ltc5a | GLFGKLIKKFGKAISYAVKKARGK-NH2 | 24 | 2628.3 | +9 |
| Ltc6a | QAFQTFKPDWNKIRYDAMKMQTSLGQMKKRFNL-OH | 33 | 4051.6 | +5 |
| Ltc7 | GVEQYQKELQKIKDELQKQYEQG-OH | 25 | 3039.4 | +2 |
Table 2: Biological Activity of Latarcin Family Peptides
| Peptide | Antimicrobial Activity | Hemolytic Activity | Vesicle Leakage Induction |
|---|---|---|---|
| Ltc1 | High | High | Moderate |
| Ltc2a | High | Highest | High |
| Ltc3a | Moderate | Low | Low |
| Ltc4a | Moderate | Low | Low |
| Ltc5a | High | Moderate | High |
| Ltc6a | Low/None | None/Marginal | Considerable |
| Ltc7 | Low/None | None/Marginal | Considerable |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
QAFQTFKPDWNKIRYDAMKMQTSLGQMKKRFNL |
Origin of Product |
United States |
Structural and Conformational Elucidation of Latarcin 6a
Primary Sequence Analysis and Characterization of Post-Translational Modifications
Latarcin 6a Primary Sequence: QAFQTFKPDWNKIRYDAMKMQTSLGQMKKRFNL
Investigation of N-terminal Pyroglutamic Residue Formation
This compound undergoes post-translational modification at its N-terminus. nih.gov The N-terminal glutamine (Gln) residue cyclizes to form a pyroglutamic acid (pGlu) residue. nih.govbiorxiv.org This modification is a common feature among secreted peptides and is thought to protect the peptide from degradation by aminopeptidases. nih.govthieme-connect.de The formation of pyroglutamic acid occurs through the loss of an amide group from the glutamine side chain, resulting in a lactam structure. biorxiv.orgwikipedia.org This cyclization blocks the N-terminus, which can present challenges for sequencing techniques that require a free primary amino group. wikipedia.org
Analysis of C-terminal Amidation State
In contrast to some other latarcins such as Ltc 3a, 4a, and 5, this compound possesses a free carboxyl group (-COOH) at its C-terminus and is not amidated. researchgate.netmdpi.com The absence of C-terminal amidation is a key structural feature of Ltc 6a. researchgate.net While C-terminal amidation can be crucial for the biological activity of some antimicrobial peptides, its absence in Ltc 6a does not eliminate its membrane-perturbing capabilities, although it is considered weakly active against bacteria and yeast. novoprolabs.comnih.gov
Secondary Structure Determination in Diverse Solvation Environments
The secondary structure of this compound is highly dependent on its surrounding environment, a characteristic feature of many membrane-active peptides. nih.govresearchgate.net
Conformational Flexibility in Aqueous Solutions
In aqueous solutions, this compound is largely disordered and adopts a random coil conformation. nih.govmdpi.com Circular dichroism (CD) spectroscopy and ¹H-NMR data confirm this lack of a defined secondary structure in water. nih.gov This conformational flexibility is typical for highly charged, water-soluble peptides. nih.gov However, even in an aqueous buffer, Ltc 6a shows a slight helical content of about 11%. nih.gov
Induction of α-Helical Conformation in Membrane-Mimicking Media (e.g., Trifluoroethanol, SDS Micelles)
The presence of membrane-mimicking environments induces a significant conformational change in this compound, promoting the formation of an α-helical structure. nih.govresearchgate.netnih.gov
Trifluoroethanol (TFE): The addition of trifluoroethanol, a solvent known to promote helical structures, to an aqueous solution of this compound considerably increases its α-helical content. nih.govresearchgate.netnih.gov In a 50% TFE solution, the helicity of Ltc 6a rises to 54%. nih.gov
Sodium Dodecyl Sulfate (SDS) Micelles: Detergent micelles, such as those formed by SDS, provide a better mimic of the lipid environment of a cell membrane. nih.gov In the presence of SDS micelles, this compound also exhibits an elevated α-helical content, indicating that the peptide folds upon interaction with a hydrophobic/hydrophilic interface. nih.gov
This transition from a disordered to a helical structure is a critical step in the mechanism of action for many antimicrobial peptides, allowing them to insert into and disrupt the lipid bilayer of target cells. researchgate.net
Quantitative Assessment of Helicity in Lipid Bilayer Mimics
Studies using circular dichroism (CD) spectroscopy have allowed for a quantitative assessment of the helical content of this compound in different environments. These findings highlight the peptide's structural adaptability.
Table 1: Helical Content of this compound in Various Environments
| Environment | Helical Content (%) |
|---|---|
| Water | 11 nih.gov |
| Water/Trifluoroethanol (TFE) | 54 nih.gov |
| DMPC/DMPG Vesicles | High mdpi.com |
Data sourced from circular dichroism spectroscopy studies.
In the presence of lipid vesicles composed of DMPC/DMPG (7/3), which mimic the composition of bacterial membranes, all latarcins, including Ltc 6a, are observed to fold into α-helical structures. mdpi.com This folding into an amphipathic helix, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is crucial for its interaction with and perturbation of the lipid bilayer. researchgate.netnih.gov
Advanced Structural Characterization Methodologies
The elucidation of the three-dimensional structure of peptides is paramount to understanding their function. For membrane-active peptides like this compound, this requires a suite of advanced biophysical techniques capable of probing their conformation both in solution and within the complex environment of a lipid bilayer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides at an atomic level. chemrxiv.org It can provide information on both the secondary structure and the spatial arrangement of the peptide backbone and side chains in various environments. uzh.ch
In aqueous solutions, peptides that possess a significant number of charged amino acid residues, such as latarcins, are typically disordered. nih.gov Solution NMR studies, often complemented by Circular Dichroism (CD) spectroscopy, have confirmed that this compound (Ltc6a) is largely unstructured in aqueous buffer. nih.gov While detailed high-resolution solution structures in membrane-mimicking environments like detergent micelles have been determined for other members of the latarcin family, such as Ltc1 and Ltc2a, specific structural data for Ltc6a under these conditions is less detailed. nih.govmdpi.comacs.orgresearchgate.net The general approach involves using two-dimensional NMR experiments, such as TOCSY and NOESY, to establish through-bond and through-space correlations between protons, respectively, allowing for a complete resonance assignment and the calculation of a three-dimensional structure. embrapa.brbiorxiv.org For Ltc6a, the primary finding from solution studies is its initial random coil state, which is a prerequisite for its subsequent interaction with and folding upon the target membrane. nih.gov
To understand the structure of this compound in its active, membrane-bound state, solid-state NMR (ssNMR) spectroscopy on macroscopically oriented lipid bilayers is an indispensable tool. mdpi.comnih.govscirp.org This technique can precisely determine the alignment of a peptide helix relative to the membrane normal. mdpi.comscirp.org In a systematic study of the latarcin family, a single ¹⁵N isotope label was incorporated into the peptide backbone of each latarcin, including Ltc6a, to serve as a probe for its orientation. nih.gov
The chemical shift of the ¹⁵N label is highly sensitive to the angle between the helix axis and the external magnetic field, which is aligned with the bilayer normal. A ¹⁵N-NMR signal near 70 ppm typically indicates a flat, surface-bound (S-state) orientation, whereas signals at higher ppm values suggest a more tilted or transmembrane alignment. mdpi.com
However, when Ltc6a was analyzed in oriented membrane samples (composed of DMPC/DMPG), it exhibited unique behavior compared to other latarcins. The solid-state ¹⁵N-NMR experiments revealed that Ltc6a loses its helical structure and aggregates within these samples. mdpi.com This loss of a defined fold prevented the determination of its alignment within the membrane. mdpi.com This result was corroborated by ³¹P-NMR spectra of the phospholipids, which are used to assess the quality and alignment of the membrane sample itself. mdpi.comnih.gov
| Technique | Sample Conditions | Key Findings for this compound | Reference |
| Solid-State ¹⁵N-NMR | ¹⁵N-labeled Ltc6a in oriented DMPC/DMPG (7/3) lipid bilayers; P/L ratio 1:100 | - Loss of helical fold.- Peptide aggregation.- Inability to determine helix orientation or tilt angle. | mdpi.com |
| Solid-State ³¹P-NMR | Oriented DMPC/DMPG (7/3) lipid bilayers with Ltc6a | - Used as a quality control for membrane sample alignment. | mdpi.comnih.gov |
Table 1: Summary of Solid-State NMR Findings for this compound
Solution NMR Techniques
Circular Dichroism (CD) and Oriented Circular Dichroism (OCD) Analysis
Circular Dichroism (CD) spectroscopy is a rapid and effective method for assessing the secondary structure of peptides. nih.govacs.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum is characteristic of the peptide's secondary structure elements, such as α-helices, β-sheets, and random coils. mdpi.com
Studies on this compound show that, like most latarcins, it is unstructured in an aqueous environment. nih.govnih.gov However, upon introduction to a membrane-mimicking environment, such as in the presence of small unilamellar vesicles (SUVs) made of DMPC/DMPG, Ltc6a undergoes a conformational change. The CD spectrum in the presence of these lipid vesicles displays the characteristic signature of an α-helix, with distinct minima around 208 and 222 nm. mdpi.comnih.gov This indicates that Ltc6a has a high propensity to bind to lipids and fold into a helical structure in response to this interaction. mdpi.com
Oriented Circular Dichroism (OCD) extends the capability of conventional CD by using macroscopically oriented lipid bilayers. acs.orgresearchgate.net This allows for the determination of the orientation of an α-helical peptide relative to the membrane plane. nih.govmdpi.com The intensity and sign of the CD band at ~208 nm are particularly sensitive to the helix tilt angle. nih.gov A strong negative band suggests a surface-aligned helix, and the intensity diminishes as the helix becomes more tilted or inserted into the membrane. nih.govacs.org
For this compound, the OCD results were consistent with the findings from solid-state NMR. In the oriented membrane samples required for OCD analysis, Ltc6a was found to lose its helical conformation and form aggregates. mdpi.com Consequently, a definitive determination of its alignment within the bilayer could not be achieved using this technique. mdpi.com
| Technique | Sample Conditions | Key Findings for this compound | Reference |
| Circular Dichroism (CD) | In aqueous buffer | - Unstructured, random coil conformation. | nih.govnih.gov |
| Circular Dichroism (CD) | In DMPC/DMPG (7/3) vesicles; P/L ratio 1:50 | - Folds into a predominantly α-helical structure. | mdpi.comnih.gov |
| Oriented Circular Dichroism (OCD) | In oriented DMPC/DMPG (7/3) membranes; P/L ratio 1:100 | - Loses helical fold and aggregates.- Orientation could not be determined. | mdpi.com |
Table 2: Summary of Circular Dichroism (CD) and Oriented Circular Dichroism (OCD) Findings for this compound
Integration of Biophysical Spectroscopy for Comprehensive Structural Insights
A comprehensive understanding of the structure-function relationship of this compound requires the integration of multiple biophysical methods. mdpi.comacs.org A combined and systematic approach, utilizing CD, OCD, and solid-state NMR, provides a more complete picture than any single technique could alone. mdpi.comresearchgate.netnih.gov
The investigative workflow typically begins with conventional CD spectroscopy in a suspension of lipid vesicles. This step is crucial to first establish whether the peptide adopts a helical conformation when bound to a membrane. nih.gov For Ltc6a, CD analysis confirmed its ability to fold into an α-helix in a lipid environment. mdpi.comnih.gov
Following the confirmation of a helical state, OCD and solid-state ¹⁵N-NMR are employed on oriented samples to determine the precise alignment and tilt angle of the helix. mdpi.comnih.gov It is at this stage that the unique properties of Ltc6a become apparent. The integrated data from both OCD and solid-state NMR conclusively showed that while Ltc6a can form a helix in the presence of hydrated lipid vesicles, this structure is not stable in the more dehydrated, macroscopically aligned samples. mdpi.com The peptide instead aggregates and loses its secondary structure under these conditions. This structural instability in a membrane environment provides a molecular basis for the observation that Ltc6a exhibits very little antimicrobial or hemolytic activity compared to other members of the latarcin family. mdpi.comnih.gov
This integrated biophysical approach highlights how the subtle interplay between peptide sequence and membrane environment dictates not only the secondary structure but also its stability and orientation, which are ultimately linked to its biological function.
Membrane Interaction Mechanisms of Latarcin 6a
Molecular Interactions with Model Lipid Bilayers
The initial association and integration of Latarcin 6a with model lipid membranes are governed by a combination of electrostatic and hydrophobic interactions, which are highly sensitive to the properties of both the peptide and the lipid bilayer.
Biophysical studies reveal that this compound, like other latarcins, has a strong tendency to bind to lipid membranes and undergo a structural transition upon interaction. mdpi.com While generally unstructured in aqueous solutions, Ltc6a folds into an α-helical conformation in the presence of lipid vesicles. nih.govmdpi.com
Circular Dichroism (CD) spectroscopy is a primary tool for characterizing these conformational changes. In the presence of small unilamellar vesicles composed of a DMPC/DMPG mixture, this compound adopts an α-helical structure. nih.govmdpi.com However, compared to other members of the latarcin family under identical conditions, Ltc6a exhibits the lowest degree of helicity. researchgate.net
| Peptide | Helicity (%) in DMPC/DMPG Vesicles |
|---|---|
| This compound | 65% |
| Latarcin 7 | 89% |
This surprisingly large difference in the folded fraction, given its similar length to other latarcins, suggests that its specific amino acid sequence results in a less stable or complete helical structure upon membrane binding. researchgate.net Despite this lower helicity, studies confirm that Ltc6a does interact with and perturb model lipid bilayers. researchgate.netnih.gov
The binding of this compound to membranes is significantly influenced by the lipid composition and the resulting surface charge of the bilayer. The peptide has a net positive charge of +5, which promotes electrostatic attraction to membranes containing anionic (negatively charged) phospholipids, such as phosphatidylglycerol (PG). nih.govmpi-cbg.de This preferential interaction is a common feature for many cationic antimicrobial peptides, guiding them toward bacterial membranes, which are rich in such anionic lipids. mpi-cbg.deresearchgate.net
Experiments characterizing Ltc6a are often performed using model membranes that mimic this negative charge, such as mixed vesicles of zwitterionic and anionic lipids. Commonly used systems include:
DMPC/DMPG (7/3 molar ratio) : An anionic model membrane used for circular dichroism and solid-state NMR studies. nih.govmdpi.com
POPC/POPG (1/1 molar ratio) : An anionic model membrane used in vesicle leakage assays. mdpi.comresearchgate.net
The interaction with these negatively charged model membranes demonstrates the importance of electrostatic forces in the initial binding of Ltc6a. nih.govmdpi.com While having a lower net charge compared to some other latarcins, the +5 charge of Ltc6a is sufficient to facilitate this attraction. nih.govmdpi.com The ability of the peptide to interact with the membrane is thus highly dependent on the presence of these anionic lipid components. nih.gov
The molar peptide-to-lipid ratio (P/L) is a critical factor that affects how antimicrobial peptides interact with and integrate into a membrane. nih.gov At low P/L ratios, peptides typically bind to the surface of the lipid bilayer. nih.gov As the concentration of the peptide on the membrane surface increases, aggregation and subsequent membrane perturbation or insertion can occur. nih.gov
In biophysical studies of this compound, specific P/L ratios are used to probe its structure and orientation in the membrane-bound state.
A P/L ratio of 1/50 was used in Circular Dichroism (CD) experiments with DMPC/DMPG vesicles to demonstrate that Ltc6a folds into an α-helix upon binding. nih.govmdpi.com
A P/L ratio of 1/100 was used for Oriented Circular Dichroism (OCD) and solid-state NMR studies to investigate the peptide's alignment within the membrane. nih.gov
These experiments show that at these concentrations, Ltc6a is associated with the membrane and adopts a partially helical structure. nih.govresearchgate.net While a systematic analysis of varying P/L ratios for Ltc6a is not detailed, the established principle suggests that higher concentrations would be required to induce more significant disruptive events like pore formation. nih.gov
Influence of Lipid Composition and Membrane Charge on Binding Affinity
Peptide Orientation and Insertion within Lipid Bilayers
Beyond initial binding and folding, the precise orientation of this compound within the lipid bilayer determines its mechanism of action. Techniques such as Oriented Circular Dichroism (OCD) and solid-state Nuclear Magnetic Resonance (NMR) are employed to determine the alignment of helical peptides in macroscopically oriented membrane samples. nih.govnih.gov
Oriented Circular Dichroism (OCD) provides information on whether a peptide lies flat on the membrane surface, inserts perpendicularly, or adopts a tilted orientation. nih.gov For most latarcin peptides, OCD and solid-state 15N-NMR experiments in oriented DMPC/DMPG bilayers (at a P/L ratio of 1/100) successfully determined their helical structure and alignment. nih.govmdpi.com
However, this compound presented an exception. The OCD results did not conform to a typical α-helical signature, and the corresponding 15N-NMR spectra also differed significantly from the other latarcins. nih.gov This indicates that Ltc6a does not adopt a well-defined, stable helical orientation—such as surface-bound or tilted—within the lipid bilayer under these experimental conditions. nih.gov This lack of a single, uniform orientation distinguishes it from other members of the latarcin family.
The transition from an aqueous environment to a lipid bilayer induces significant conformational rearrangements in this compound. Like most latarcins, it is largely unstructured in a simple aqueous buffer. mdpi.comnih.gov Upon associating with a membrane-mimicking environment, such as lipid vesicles, it undergoes a distinct folding process. mdpi.com
The primary conformational change is the formation of an α-helix. nih.gov CD spectroscopy confirms this transition, showing that Ltc6a becomes helical when bound to DMPC/DMPG vesicles. nih.govmdpi.com However, this rearrangement is incomplete compared to other latarcins. Analysis of the CD spectra reveals that Ltc6a achieves a helicity of only about 65%, the lowest in its family. researchgate.net This suggests that upon membrane association, Ltc6a adopts a conformation that is only partially helical or exists in a dynamic equilibrium of states, rather than a stable, fully-formed α-helix. nih.govresearchgate.net This incomplete folding is consistent with the inconclusive results from oriented sample studies regarding its specific alignment. nih.gov
Determination of Helix Alignment in Oriented Membrane Samples
Proposed Models for Membrane Perturbation and Disruption
The interaction of this compound (Ltc6a) with cellular membranes is a subject of specific scientific inquiry, revealing a nuanced mechanism that distinguishes it from other members of the latarcin family. Research into its membrane perturbation and disruption models highlights its unique biophysical characteristics.
Investigations of Membrane Permeabilization Dynamics via Dye Leakage Assays
Dye leakage assays are a fundamental tool for quantifying a peptide's ability to permeabilize lipid bilayers. These experiments measure the release of a fluorescent dye, such as ANTS/DPX or calcein, from the interior of model lipid vesicles upon exposure to the peptide. nih.govfrontiersin.org Studies on the latarcin family have yielded varied results, underscoring distinct mechanisms of action among the subgroups. nih.gov
For this compound, which belongs to Group D, the results are particularly noteworthy. Despite exhibiting very low antimicrobial and hemolytic activity, Ltc6a was found to induce a surprisingly high degree of leakage in large unilamellar vesicles (LUVs) composed of a 1:1 mixture of POPC and POPG lipids. nih.gov Specifically, at a peptide-to-lipid ratio of 1/50, Ltc6a caused approximately 50% vesicle leakage. nih.govresearchgate.net This is a considerable level of permeabilization, especially when compared to some of the more potent antimicrobial latarcins like Ltc3a and Ltc4a (Group B), which induced only about 20% leakage under similar conditions. researchgate.net This finding suggests that Ltc6a can effectively perturb and create transient defects in model lipid bilayers, even if this activity does not translate into potent bactericidal or hemolytic effects. nih.govnih.gov The high leakage induced by Ltc6a in anionic vesicles indicates a specific interaction with these model membranes that is distinct from its effect on the more complex membranes of bacteria and red blood cells. researchgate.net
Table 1: Peptide-Induced Leakage in POPC/POPG (1/1) Vesicles
| Latarcin Peptide | Subgroup | Leakage (%) | Antimicrobial Activity | Hemolytic Activity |
|---|---|---|---|---|
| Ltc1 | A | Low | High | High |
| Ltc2a | A | 75% | High | Very High |
| Ltc3a | B | ~20% | Moderate | Low |
| Ltc4a | B | ~20% | Moderate | Low |
| Ltc5a | C | Low | High | Moderate |
| Ltc6a | D | ~50% | Low/None | Very Low |
| Ltc7 | D | ~50% | Low/None | Very Low |
Data sourced from studies on latarcin peptides. nih.govresearchgate.net
Mechanistic Studies of Membrane Disruption (e.g., Carpet Model)
The "carpet model" is a widely proposed mechanism for the action of many antimicrobial peptides, including latarcins. capes.gov.brresearchgate.netbiorxiv.org This model does not involve the formation of discrete, stable transmembrane pores (like the "barrel-stave" or "toroidal pore" models). biorxiv.orgmdpi.com Instead, it describes a multi-step, surface-level disruption.
In the initial phase, cationic peptides like latarcins are electrostatically attracted to the negatively charged surface of a target membrane. biorxiv.org They then accumulate on the lipid bilayer, arranging parallel to the surface and forming a "carpet-like" layer. capes.gov.brrcsb.org Once a threshold concentration is reached, the peptides induce significant stress on the membrane. This can lead to a detergent-like effect, where the membrane is disintegrated into micelle-like structures, or it can cause transient openings and a general loss of barrier function without forming stable pores. biorxiv.orgmdpi.com
For the latarcin family, planar lipid bilayer studies have indicated that their general mode of action is consistent with membrane destabilization via a "carpet-like" model. capes.gov.brresearchgate.net While much of the detailed structural work on this mechanism has focused on the highly active Ltc2a, the principles are thought to extend to the family. rcsb.org Biophysical studies show that Ltc6a tends to aggregate in the membrane, a behavior consistent with the accumulation phase of the carpet model. nih.gov The model helps explain how Ltc6a can cause significant dye leakage from model vesicles by disrupting the bilayer integrity at the surface, without necessarily forming the stable transmembrane channels required for rapid cell lysis. nih.govcapes.gov.br
Comparative Analysis of Membrane Perturbation Profiles Across Latarcin Subgroups, including this compound
The seven latarcin peptides are often categorized into four subgroups (A, B, C, and D) based on structural and functional similarities. researchgate.netmdpi.com A comparative analysis reveals a wide spectrum of membrane interaction profiles, with this compound and its Group D partner, Ltc7, occupying a unique position.
Group A (Ltc1, Ltc2a): These peptides are characterized by high net positive charges and potent biological activity. Ltc2a is the most aggressive of all latarcins, causing indiscriminate permeabilization of both bacterial and eukaryotic membranes, as well as high leakage in model vesicles. nih.govnih.govresearchgate.net
Group B (Ltc3a, Ltc4a): These amidated peptides are efficient and selective in killing bacteria but cause significantly less membrane disturbance in terms of hemolysis and vesicle leakage. nih.govnih.gov This suggests a more targeted mechanism or potential interaction with intracellular components.
Group C (Ltc5a): This single peptide is highly antimicrobial but induces low vesicle leakage, a profile similar to some Group B peptides, suggesting it may also act slowly or translocate across the membrane. nih.govresearchgate.net
Group D (Ltc6a, Ltc7): This group is defined by its low net charge and minimal antimicrobial or hemolytic action. nih.govresearchgate.net The paradox of Group D is that despite their low biological activity, they induce considerable (50%) leakage in model vesicles made of POPC/POPG. nih.govresearchgate.net
This comparative profile demonstrates that the membrane-perturbing ability measured in simple model systems (like dye leakage from vesicles) does not always correlate directly with antimicrobial or hemolytic potency. For Ltc6a, the data suggests it can effectively disrupt specific lipid compositions (anionic POPC/POPG bilayers) but is ineffective against the more complex and potentially protected surfaces of bacteria and erythrocytes. nih.govresearchgate.net
Examination of Potential Intracellular Targets or Translocation Mechanisms
The possibility that antimicrobial peptides translocate across the cell membrane to act on intracellular targets is an important area of mechanistic study. nih.govnih.govresearchgate.net This mechanism is often proposed for peptides that kill bacteria effectively but cause minimal or slow disruption of the plasma membrane. nih.gov
For several latarcins, such as Ltc1, Ltc3a, Ltc4a, and Ltc5a, an intracellular mode of action has been suggested. nih.govnih.gov These peptides are potent bactericides but cause relatively low levels of dye leakage and act slowly, which indicates they might penetrate the bilayer without causing catastrophic physical damage, subsequently interfering with internal cellular processes. nih.govnih.govmdpi.com
In stark contrast, this compound does not fit this profile. Its defining characteristics are its lack of significant antimicrobial activity and its high capacity to perturb and cause leakage in model membranes. nih.govnih.gov This combination of traits makes it an unlikely candidate for a mechanism involving effective translocation to reach intracellular targets. The pronounced membrane perturbation observed in vesicle assays, coupled with its inability to kill bacterial cells, suggests that the interaction of Ltc6a is likely confined to the membrane itself. nih.govresearchgate.net The interaction is sufficient to disrupt a simple model bilayer but is not potent or specific enough to lethally compromise a living bacterium or to facilitate its own efficient entry into the cytoplasm. nih.gov Current research indicates that Ltc6a's primary mechanism is membrane perturbation, rather than translocation to engage with intracellular machinery. nih.govkvinzo.com
Structure Activity Relationship Sar Investigations for Latarcin 6a and Engineered Analogs
Elucidating Molecular Determinants of Biological Efficacy
The biological efficacy of Latarcin 6a is a multifactorial phenomenon governed by a delicate interplay of its structural and chemical characteristics. These determinants dictate its ability to interact with and disrupt microbial membranes, leading to cell death.
Correlation of Amphipathicity and Hydrophobicity Gradients with Membrane Interaction
Like many antimicrobial peptides, latarcins, including this compound, are largely unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon contact with a membrane environment. nih.govresearchgate.net This induced structure is critical for its function. The amphipathic nature, characterized by the spatial separation of hydrophobic and hydrophilic residues, allows one face of the helix to interact with the hydrophobic lipid core of the membrane while the other face remains exposed to the aqueous environment or interacts with the polar head groups. nih.gov
Role of Net Charge and Distribution of Charged Residues
The net positive charge of antimicrobial peptides is a key factor in their initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com this compound has a relatively low net charge of +5 compared to other more potent latarcins like Ltc2a (+9) and Ltc5 (+10). nih.gov This lower net charge is a likely contributor to its reported weak antimicrobial activity. nih.gov
Impact of Polypeptide Chain Length and Terminal Modifications
This compound possesses a free C-terminus. mdpi.com In contrast, some other latarcins, such as Ltc3a, Ltc4a, and Ltc5, are amidated at their C-terminus. mdpi.com C-terminal amidation is a common post-translational modification in antimicrobial peptides that can enhance their stability against exopeptidases and, in some cases, increase their biological activity by increasing the net positive charge and altering interactions with the membrane. nih.gov For instance, an analog of Latarcin-3b with a C-terminal glycine (B1666218) instead of amidation showed significantly lower antimicrobial activity. nih.gov Additionally, N-terminal modifications, such as the formation of pyroglutamic acid from N-terminal glutamine residues, have been observed in this compound. nih.gov These modifications can protect the peptide from degradation and influence its biological activity. nih.gov
Rational Design and Engineering of this compound Variants
The weak intrinsic activity of this compound makes it an interesting scaffold for rational design and engineering to enhance its antimicrobial properties. researchgate.net By systematically modifying its sequence, it is possible to improve its efficacy and selectivity. While specific studies on engineered this compound analogs are not extensively available in the reviewed literature, the principles derived from the engineering of other latarcins and antimicrobial peptides can be applied.
Strategies for Modulating Membrane Selectivity and Specificity
A key goal in engineering antimicrobial peptides is to increase their selectivity for bacterial membranes over host cells, thereby reducing cytotoxicity (e.g., hemolytic activity). This can be achieved by modulating the physicochemical properties of the peptide.
One strategy involves optimizing the balance between hydrophobicity and net charge. Increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes. However, an excessive increase in hydrophobicity can lead to non-specific interactions with zwitterionic host cell membranes, resulting in higher hemolytic activity. mdpi.com Therefore, a careful balance must be struck. For a peptide like this compound, which has low activity and low cytotoxicity, there is potential to increase its net charge and fine-tune its hydrophobicity to boost antimicrobial potency while maintaining low toxicity. nih.govmdpi.com This could be achieved by substituting neutral or acidic residues with basic residues like lysine (B10760008) or arginine.
Another approach is to disrupt the amphipathic structure in a controlled manner. Introducing a charged residue into the hydrophobic face of the helix can decrease its interaction with eukaryotic membranes, thus reducing hemolytic activity without necessarily abolishing antimicrobial efficacy. mdpi.com
Directed Mutagenesis and Amino Acid Substitution Studies
Directed mutagenesis and amino acid substitution are powerful tools for investigating the role of individual residues and for creating peptide analogs with improved properties. researchgate.net Although specific data for this compound is limited, studies on other latarcins provide a roadmap for potential modifications.
For example, in analogs of Latarcin-3a, replacing methionine and alanine (B10760859) with more hydrophobic residues like leucine (B10760876) and isoleucine, and altering the net charge through substitutions, resulted in varied antimicrobial and antitumor activities. nih.gov The following table illustrates the modifications made to Latarcin-3a and the resulting changes in physicochemical properties.
Table 1: Physicochemical Properties of Latarcin-3a and its Engineered Analogs
| Peptide | Sequence | Net Charge | Hydrophobicity (%) | Hydrophobic Moment (µH) |
|---|---|---|---|---|
| Ltc-3a | SWKSMAKKLKEYMEKLKQRA | +6 | 35 | 0.575 |
| Lt-MAP1 | LAKKLKEYLEKLV | +2 | 46 | 0.740 |
| Lt-MAP2 | LIKKLKEYLKKLI | +4 | 46 | 0.839 |
| Lt-MAP3 | LAKKLAKYLKKAL | +5 | 53 | 0.701 |
Data sourced from de Moraes et al. (2022). nih.gov
These modifications in Latarcin-3a analogs led to significant changes in their biological activity, as shown in the table below. This demonstrates the potential for similar strategies to be applied to this compound to enhance its therapeutic index.
Table 2: Biological Activity of Latarcin-3a Analogs
| Peptide | MIC against E. coli (µg/mL) | MIC against A. baumannii (µg/mL) | Hemolytic Activity at 128 µg/mL (%) |
|---|---|---|---|
| Ltc-3a | >128 | 4 | Not Reported |
| Lt-MAP1 | 128 | 128 | >80 |
| Lt-MAP2 | 64 | 32 | <10 |
| Lt-MAP3 | 128 | 64 | <10 |
Data sourced from de Moraes et al. (2022). nih.gov
Alanine scanning mutagenesis, where individual amino acids are systematically replaced by alanine, is another valuable technique to identify key residues for activity. researchgate.net This approach could be used to map the functional "hotspots" in this compound. Furthermore, substituting specific amino acids with their D-enantiomers can increase resistance to proteolytic degradation and sometimes enhance antimicrobial activity. mdpi.com
In silico modeling and computational approaches can also be employed to predict the effects of specific mutations on the structure and properties of this compound, guiding the rational design of more effective and selective analogs. researchgate.net
Exploration of Synthetic Analogs with Altered Physicochemical Parameters
The exploration of synthetic analogs of latarcins through the systematic alteration of physicochemical parameters such as net charge, hydrophobicity, and amino acid sequence length is a key strategy to understand their mechanism of action and to engineer peptides with improved therapeutic profiles. nih.gov While this compound itself is predicted to be weakly active against bacteria and yeast, studies on other members of the latarcin family, such as Latarcin-3a (Ltc-3a), provide a clear framework for how these modifications influence biological activity. novoprolabs.commdpi.com
Rational design of peptide analogs, guided by the goal of optimizing parameters like charge, hydrophobicity, and amphipathicity, can lead to the development of peptides with enhanced antimicrobial efficacy and reduced cytotoxicity. nih.gov For instance, research on Ltc-3a involved creating a series of analogs (Lt-MAPs) based on a 13-residue α-helical segment of the parent peptide. nih.govfrontiersin.org By systematically substituting amino acids, researchers were able to modulate the peptide's net charge and hydrophobicity, resulting in analogs with distinct activity profiles. nih.gov
In one such study, three analogs of an Ltc-3a fragment were synthesized. Lt-MAP1 was designed with a lower net charge (+2) compared to the parent fragment. Lt-MAP2 had an increased net charge (+4) and hydrophobicity (46%). Lt-MAP3 featured the highest net charge (+5) and hydrophobicity (53%). nih.gov
Below is a table detailing the physicochemical properties of the parent Ltc-3a peptide fragment and its synthetic analogs.
Table 1: Physicochemical Properties of Ltc-3a and its Synthetic Analogs
| Peptide | Sequence | Net Charge (Z) | Hydrophobicity (H%) | Hydrophobic Moment (µH) | Molecular Mass (Da) |
|---|---|---|---|---|---|
| Ltc-3a (parent) | SWKSMAKKLKEYMEKLKQRA | +6 | 35 | 0.575 | 2484.0 |
| Lt-MAP1 | LAKKLKEYLEKLV | +2 | 46 | 0.740 | 1575.0 |
| Lt-MAP2 | LIKKLKEYLKKLI | +4 | 46 | 0.839 | 1630.2 |
| Lt-MAP3 | LAKKLAKYLKKAL | +5 | 53 | 0.701 | 1488.0 |
Data sourced from a study on rationally designed peptides derived from Latarcin-3a. nih.gov
The resulting biological activities of these analogs revealed a clear structure-activity relationship. Lt-MAP1 showed no activity against the tested bacterial strains. In contrast, Lt-MAP2 and Lt-MAP3 demonstrated significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 128 µg/ml. nih.govfrontiersin.org Specifically, Lt-MAP3, with the highest net charge and hydrophobicity, was the most effective antibacterial agent among the analogs. frontiersin.org These findings underscore that a balance of increased positive charge and hydrophobicity is crucial for the antimicrobial function of these peptides, likely by facilitating interaction with and disruption of negatively charged bacterial membranes. mdpi.com
Computational Approaches in SAR Prediction and Peptide Design
Computational methods are increasingly integral to the study of antimicrobial peptides (AMPs), providing powerful tools for predicting structure-activity relationships and guiding the rational design of new molecules. nih.gov These approaches, ranging from molecular simulations to machine learning, allow for high-throughput screening and detailed analysis that would be impractical through experimental methods alone. plos.orgnsk.hr
Molecular Dynamics (MD) Simulations of Peptide-Membrane Systems
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between peptides like latarcins and biological membranes. worldscientific.comnih.gov These simulations model the behavior of the peptide as it approaches and binds to lipid bilayers that mimic the composition of bacterial or eukaryotic cell membranes. worldscientific.comacs.org
Studies on latarcins Ltc1 and Ltc2a using MD simulations have revealed that the peptide's binding mode and subsequent membrane disruption are governed by factors such as the conformational plasticity of the peptide and the specific lipid composition of the membrane. worldscientific.com For example, simulations showed that Ltc2a insertion into model membranes causes significant local destabilization of the lipid bilayer, which correlates with its high membrane-lytic activity. worldscientific.com Coarse-grained MD simulations have also been used to identify specific fragments within latarcins that are responsible for hemolytic activity. researchgate.net
These computational experiments help elucidate the mechanisms of action, such as the "carpet" model, where peptides accumulate on the membrane surface before disrupting it. worldscientific.comacs.org The insights gained from MD simulations are crucial for understanding how modifications to a peptide's sequence and structure, such as those in this compound analogs, would affect its interaction with and ability to permeate target membranes. worldscientific.com
In Silico Structural Analyses and Predictive Modeling
In silico structural analysis is a cornerstone of modern peptide design, enabling researchers to predict the three-dimensional structures of peptides and correlate them with biological function. nih.govfrontiersin.org For latarcins and their analogs, various computational tools are employed to model their structure and predict key properties. nih.gov
Methods such as comparative modeling, using servers like I-TASSER, can generate 3D structures of latarcin analogs based on known templates. nih.govfrontiersin.org These models are then used for further analysis. Helical wheel projections, created with tools like HeliQuest, are used to visualize the amphipathic nature of α-helical peptides, which is critical for their membrane-disrupting activity. This visualization allows for the rational rearrangement of hydrophilic and hydrophobic residues to optimize amphipathicity. nih.govfrontiersin.org
Furthermore, the calculation of the molecular hydrophobicity potential (MHP) on the peptide's surface helps to understand how it will interact with the aqueous environment and the lipid core of a membrane. researchgate.netacs.org Analysis of Ltc2a, for instance, revealed a helix-hinge-helix motif with distinct hydrophobic properties in each helix, which supports its proposed "carpet" mechanism of action. acs.orgrcsb.org These predictive models are invaluable for pre-screening potential peptide analogs, identifying candidates with desirable structural features before undertaking costly and time-consuming chemical synthesis and experimental testing. researchgate.net
Machine Learning and Sequence-Based Predictive Algorithms
Machine learning (ML) and other sequence-based algorithms represent a paradigm shift in the discovery and design of novel antimicrobial peptides. plos.orgnsk.hr These methods leverage large datasets of known AMPs and non-AMPs to train models that can predict the antimicrobial potential of a given amino acid sequence. nih.govfrontiersin.org
Various ML algorithms, including Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks, are employed to classify peptides based on a wide array of features derived from their sequence. plos.orgresearchgate.net These features often include physicochemical properties such as amino acid composition, net charge, hydrophobicity, and more complex patterns of amino acid distribution. nih.gov Deep learning models, a more advanced form of machine learning, can automatically identify relevant features from peptide sequences, achieving high prediction accuracies. plos.org For example, a deep learning approach demonstrated a 92.9% accuracy in distinguishing active from inactive peptides against E. coli. plos.org
These predictive models can be used to screen vast virtual libraries of peptide sequences, including potential analogs of this compound, to identify promising candidates for synthesis. scg.ch Genetic algorithms can further optimize peptide sequences by iteratively introducing mutations and selecting for improved predicted activity. nsk.hr By integrating these computational tools, researchers can significantly accelerate the design-build-test cycle, leading to the faster development of potent and selective antimicrobial agents. plos.orgplos.org
Investigation of Biological Efficacy Mechanisms in Pre Clinical in Vitro Models
Mechanistic Studies of Antimicrobial Efficacy on Prokaryotic Cells
Latarcin 6a, like other members of the latarcin family, is understood to exert its antimicrobial effects primarily through interactions with the cell membrane. nih.gov However, the specifics of these interactions and their consequences for bacterial cells are multifaceted. While Ltc 6a has been noted to have limited antimicrobial action compared to other latarcins, it can still perturb model bilayers. nih.gov
Assessment of Membrane Integrity Disruption in Bacterial Systems (e.g., Propidium (B1200493) Iodide Uptake Assays)
A key indicator of antimicrobial peptide activity is the disruption of bacterial cell membrane integrity. This is often assessed using fluorescent dyes like propidium iodide (PI), which is normally excluded from cells with an intact membrane. frontiersin.orgnih.gov When the membrane is compromised, PI can enter the cell, bind to nucleic acids, and emit a fluorescent signal, indicating a loss of membrane integrity. frontiersin.orgnih.gov
While specific studies detailing the use of propidium iodide uptake assays to evaluate the effects of this compound are not extensively documented in the reviewed literature, this method is a standard approach for assessing membrane disruption by antimicrobial peptides. frontiersin.org For the broader latarcin family, PI uptake assays have confirmed their membrane-disrupting activity in bacteria such as MRSA. kvinzo.com It is suggested that latarcins, in general, act through a "carpet-like" model, where the peptides accumulate on and eventually disrupt the bacterial membrane. researchgate.net Although this compound demonstrates less potent antimicrobial activity, it has been shown to cause significant leakage in model lipid vesicles, indicating it does possess membrane-perturbing capabilities. nih.gov
Time-Kill Kinetics Analysis and Cellular Response
Time-kill kinetics assays are crucial for understanding the speed and efficiency of an antimicrobial agent. nih.govplos.org These studies measure the rate at which a peptide kills a bacterial population over time. plos.org A bactericidal effect is typically defined as a 99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum. plos.org
Specific time-kill kinetic data for this compound is not prominently available in the current body of research. However, for the latarcin family, time-kill assays have demonstrated a rapid microbicidal effect. kvinzo.com Studies on other antimicrobial peptides show that they can achieve a significant reduction in bacterial viability within minutes to a few hours of exposure. nih.govresearchgate.net The cellular response to such peptides often involves a rapid depolarization of the cell membrane, followed by the release of intracellular components. plos.org While some latarcins are described as acting slowly, suggesting possible translocation to intracellular targets, others are more aggressive membrane disruptors. nih.govresearchgate.net
Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Research has consistently shown that this compound exhibits selective efficacy against different types of bacteria. It is notably active against Gram-positive bacterial strains but shows little to no activity against the Gram-negative strains it has been tested against. nih.gov This selective toxicity is a characteristic feature of Ltc 6a. nih.gov
The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria are thought to be the primary reason for this disparity in efficacy. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, often presents a formidable barrier to many antimicrobial peptides. nih.gov
The table below summarizes the known antimicrobial activity of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | Activity |
| Bacillus subtilis | Gram-Positive | Active |
| Staphylococcus xylosus | Gram-Positive | Active |
| Escherichia coli | Gram-Negative | Inactive |
| Acinetobacter sp. | Gram-Negative | Inactive |
Mechanistic Investigations of Antifungal Efficacy
The latarcin family of peptides has demonstrated antifungal properties, and research into their mechanisms of action is ongoing. researchgate.netnih.gov Generally, antifungal peptides are thought to function by disrupting the fungal cell membrane, which shares some characteristics with bacterial membranes, such as a net negative charge. plos.orgnsf.gov
While specific mechanistic studies on the antifungal efficacy of this compound are limited, research on derivatives of Latarcin 1 provides some insights. Studies on Latarcin 1-derived peptides against Fusarium solani suggest that the mechanism of action involves pore formation in the fungal hyphae, as indicated by propidium iodide and dextran (B179266) uptake studies. researchgate.net It is plausible that other latarcins, including Ltc 6a, may employ a similar membrane-disrupting mechanism against susceptible fungal species. The common models for antifungal peptide action include the barrel-stave, toroidal pore, and carpet models, all of which culminate in membrane permeabilization. nsf.govbiorxiv.org
Advanced Research Methodologies and Analytical Technologies
High-Resolution Structural Biology Techniques
Understanding the three-dimensional structure of Ltc6a, particularly when interacting with a lipid bilayer, is fundamental to elucidating its function. High-resolution techniques are employed to determine its conformation and orientation within a membrane environment.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the alignment of membrane-bound peptides. mdpi.com By preparing samples with peptides incorporated into lipid bilayers oriented on glass surfaces, solid-state ¹⁵N-NMR can measure the orientation of α-helical peptides relative to the membrane normal. mdpi.comfsu.edu This technique has been systematically applied to the latarcin family of peptides. mdpi.comresearchgate.net
For many latarcins, such as Ltc2a and Ltc3a, ¹⁵N-NMR successfully revealed their alignment, showing some peptides are surface-bound while others are tilted within the bilayer. mdpi.com However, in the specific case of Latarcin 6a, this methodology encountered significant challenges. Research has shown that Ltc6a loses its α-helical structure and forms aggregates within the oriented membrane samples prepared for solid-state ¹⁵N-NMR analysis. mdpi.com Consequently, it was not possible to determine its specific alignment within the membrane using this technique, a finding that points to unique aggregation properties of Ltc6a under these experimental conditions. mdpi.com
Table 1: Comparative Results of Solid-State ¹⁵N-NMR for Select Latarcins
| Peptide | Observed NMR Signal (ppm) | Inferred Helix Alignment in Membrane | Structural Integrity in Sample |
|---|---|---|---|
| Latarcin 2a | ~130 | Most tilted | Maintained |
| Latarcin 3a | ~93 | Slightly tilted | Maintained |
| Other Latarcins | 64–68 | Surface-bound | Maintained |
| This compound | Not determined | Not determined | Lost helical fold; aggregated mdpi.com |
This table is generated based on data from a systematic study of the latarcin family. mdpi.com
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology for visualizing large biomolecular assemblies in their near-native state. americanpeptidesociety.orgtechnologynetworks.com The method involves flash-freezing samples in vitreous ice, which preserves their natural conformations, and imaging them with an electron microscope. americanpeptidesociety.orgtechnologynetworks.com By combining many two-dimensional projection images, a high-resolution 3D structure can be reconstructed. technologynetworks.com
Given the observed tendency of this compound to aggregate in membrane environments during NMR experiments, Cryo-EM presents a compelling alternative for structural analysis. mdpi.com This technique is particularly well-suited for studying large or flexible peptide assemblies that are difficult to crystallize or analyze by NMR. americanpeptidesociety.org The potential application of Cryo-EM to Ltc6a could provide invaluable insights into the morphology of these peptide assemblies. It could potentially reveal the structure of the Ltc6a aggregates, clarifying whether they form defined oligomeric channels, amorphous clusters on the membrane surface, or other complex structures that are integral to its mode of action.
Advanced NMR Spectroscopy for Detailed 3D Alignment in Membranes
Quantitative Biophysical and Spectroscopic Approaches
Beyond static structural images, it is crucial to quantify the dynamics and thermodynamics of peptide-membrane interactions. Spectroscopic and calorimetric methods offer precise data on binding events and their consequences.
Fluorescence spectroscopy is a highly sensitive method used to monitor the interaction between peptides and lipid vesicles. A common application is the vesicle leakage assay, which measures the peptide's ability to permeabilize a membrane. nih.gov In this assay, large unilamellar vesicles (LUVs) are loaded with a fluorescent probe, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and a quencher, p-xylene-bis(pyridinium) bromide (DPX). nih.gov If a peptide disrupts the membrane integrity, the encapsulated contents are released, leading to dequenching and a measurable increase in fluorescence intensity.
Studies on the latarcin family have utilized this technique to correlate structural findings with membrane-perturbing activity. researchgate.netnih.gov While this compound demonstrates limited antimicrobial action, fluorescence vesicle leakage assays revealed that it is nonetheless capable of perturbing model bilayers. mdpi.comnih.gov This indicates that Ltc6a directly interacts with and disrupts lipid membranes, even if this interaction does not efficiently lead to bacterial cell death.
Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. malvernpanalytical.comnih.gov It directly measures the heat released or absorbed when a ligand (the peptide) is titrated into a solution containing a binding partner (such as lipid vesicles). malvernpanalytical.com This label-free method allows for the determination of key thermodynamic parameters that define the binding event. nih.gov
While specific ITC studies on this compound are not prominently documented, the application of this technique would be highly informative. By analyzing the interaction of Ltc6a with model membranes of varying lipid compositions, ITC could quantitatively determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov This data would reveal whether the binding is driven by favorable enthalpic interactions (e.g., hydrogen bonding) or entropic effects (e.g., the hydrophobic effect), offering deeper insight into the molecular forces behind Ltc6a's ability to perturb membranes. nih.gov
Table 2: Thermodynamic Parameters Obtainable via Isothermal Titration Calorimetry (ITC)
| Parameter | Symbol | Information Provided |
|---|---|---|
| Association Constant | Kₐ | Strength of the binding interaction between the peptide and the membrane. |
| Stoichiometry | n | The ratio of peptide molecules to lipid molecules in the bound state. |
| Enthalpy Change | ΔH | Heat released or absorbed during binding; indicates the role of hydrogen bonds and van der Waals forces. nih.gov |
| Entropy Change | ΔS | Change in the system's disorder; often related to hydrophobic interactions and conformational changes. nih.gov |
Fluorescence Spectroscopy for Peptide-Membrane Interactions
Microscopic and Imaging Techniques
Visualizing the effects of peptides on membrane surfaces provides direct evidence of their disruptive mechanisms. Advanced microscopy techniques can capture morphological changes at high resolution. While specific imaging studies focused solely on this compound are limited, the application of these techniques to the latarcin family demonstrates their potential. For instance, Atomic Force Microscopy (AFM) and X-ray Photoemission Electron Microscopy (X-PEEM) have been used to study the interaction of a Latarcin 2a mutant with lipid layers, revealing details about peptide insertion and lipid segregation. researchgate.net
AFM, in particular, is a powerful tool for imaging membrane surfaces in a near-physiological, aqueous environment. scielo.org.mx It could be applied to visualize the real-time effects of this compound on supported lipid bilayers. Such studies could reveal whether Ltc6a induces the formation of discrete pores, causes general membrane thinning, or forms the aggregates suggested by NMR studies directly on the membrane surface. mdpi.com Transmission Electron Microscopy (TEM) could also be used to examine changes in the ultrastructure of lipid vesicles following exposure to the peptide. xray.cz
Atomic Force Microscopy (AFM) for Observing Membrane Surface Alterations
Atomic Force Microscopy (AFM) has emerged as a powerful tool for visualizing the topographical changes in lipid bilayers upon interaction with peptides like latarcins. doi.orgucl.ac.uk This high-resolution imaging technique allows for the direct observation of membrane remodeling in a near-native fluid environment. doi.org
Studies on latarcin 2a, a related peptide, have demonstrated the utility of in-situ AFM in revealing how these peptides interact with and disrupt model lipid membranes. nih.gov For instance, AFM has been used to observe the formation of pores and other defects in supported lipid bilayers, providing insights into the lytic mechanisms of these peptides. doi.orgnih.gov The technique can capture dynamic processes, showing how peptide-lipid interactions evolve over time, leading to membrane thinning, the formation of trench-like features, and ultimately, membrane disruption. doi.orgucl.ac.uk The ability of AFM to provide nanoscale topographical maps offers a quantitative understanding of how peptides like this compound can alter membrane integrity. doi.org
Confocal Laser Scanning Microscopy (CLSM) for Cellular Interaction Studies (non-clinical focus)
Confocal Laser Scanning Microscopy (CLSM) is a versatile and highly sensitive technique used to image and analyze the interactions of fluorescently labeled molecules within living cells. researchgate.netnih.gov In the context of latarcins, CLSM has been instrumental in investigating their interactions with various cell types, including erythrocytes and cancer cells. researchgate.netnih.govresearchgate.net
By labeling latarcins with fluorescent dyes, researchers can track their localization and effects on cellular structures. kvinzo.com For example, CLSM has been used to directly visualize the interaction of latarcins with the plasma membrane of erythrocytes. researchgate.net This technique can provide qualitative and quantitative information on peptide binding, and subsequent cellular responses. nih.gov CLSM, often combined with other fluorescence-based methods, offers a powerful approach to understanding the dynamic processes of peptide-cell interactions in a non-clinical research setting. researchgate.netnih.gov
Computational Chemistry and Bioinformatics Tools
Coarse-Grained Molecular Dynamics (CG-MD) for Large-Scale Simulations
Coarse-Grained Molecular Dynamics (CG-MD) simulations are a powerful computational tool for studying the large-scale and long-timescale dynamics of biomolecular systems, such as the interaction of antimicrobial peptides with lipid membranes. uzh.chacs.org This method simplifies the representation of molecules, allowing for simulations that can capture complex processes that are often inaccessible to all-atom simulations. uzh.chresearchgate.net
CG-MD simulations have been successfully applied to the latarcin family of peptides to investigate their interactions with model bacterial and erythrocyte membranes. uzh.chibch.ru These simulations can reveal how latarcins bind to the membrane surface, induce the clustering of specific lipid types, and ultimately disrupt the bilayer structure. nih.govuzh.ch For example, microsecond-long CG-MD simulations have shown that upon binding to a model bacterial membrane, latarcins can cause the growth of anionic lipid domains, which is believed to be an initial step in their antimicrobial action. uzh.chacs.org This computational approach provides molecular-level insights into the mechanisms of action of these peptides. uzh.chresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are utilized to investigate the electronic structure, reactivity, and other molecular properties of compounds. researchgate.netaps.org These calculations can provide valuable information on parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to a molecule's ability to donate or accept electrons. researchgate.net
While specific quantum chemical calculations for this compound are not extensively detailed in the provided search results, the general applicability of these methods is well-established in chemical and biological research. researchgate.netdiva-portal.org Such calculations could be used to understand the distribution of charges within the this compound peptide, identify reactive sites, and predict its interaction with different chemical environments, including the lipid components of cell membranes. The insights gained from quantum chemistry can complement experimental data and other computational approaches to provide a more complete picture of the peptide's function. researchgate.net
Data Mining and Cheminformatics for Peptide Libraries
Data mining and cheminformatics are increasingly important in the field of peptide research, enabling the analysis of large datasets to identify patterns, predict properties, and guide the design of new peptides. jpt.comresearchgate.net These computational tools can be applied to peptide libraries to explore structure-activity relationships and optimize desired characteristics, such as antimicrobial potency or selectivity. asm.orgmdpi.com
For instance, cheminformatics tools can be used to design and analyze peptide libraries based on known antimicrobial peptides like latarcins. jpt.com By systematically modifying the amino acid sequence and analyzing the resulting changes in predicted properties, researchers can identify key residues and motifs responsible for biological activity. mdpi.com Databases and predictive models can be developed to classify peptides based on their activity and to screen virtual libraries for promising candidates. researchgate.net The integration of data mining and cheminformatics with experimental validation offers a powerful strategy for the discovery and development of novel peptide-based therapeutics. nih.gov
Future Research Directions and Emerging Paradigms in Latarcin 6a Research
Elucidating Unexplored Molecular Targets and Intracellular Pathways
While many antimicrobial peptides (AMPs) exert their effects by disrupting the cell membrane, the low antimicrobial and hemolytic activity of Latarcin 6a suggests it may have different or additional mechanisms of action. researchgate.netnih.gov Research indicates that some latarcins might translocate across the cell membrane to interact with intracellular targets. researchgate.netresearchgate.net This opens up a significant area of future investigation for Ltc 6a. Identifying its specific molecular binding partners and the intracellular pathways it might modulate is a key research objective.
Although Ltc 6a shows minimal antimicrobial action, it does cause some changes in the conductance of planar bilayer membranes without causing rupture, hinting at a subtle interaction with lipid bilayers. uniprot.org This suggests that while it may not form pores or cause significant membrane damage, it could be facilitating its entry into the cell to reach intracellular targets. researchgate.netnih.gov The exploration of these potential intracellular interactions is crucial for a complete understanding of Ltc 6a's biological role.
Development of Novel Peptide Scaffolds and Delivery Systems
The inherent properties of peptides, such as their specificity and lower likelihood of inducing resistance compared to traditional antibiotics, make them attractive candidates for therapeutic development. nih.gov However, challenges such as stability and delivery remain. For this compound, its unique structure can serve as a scaffold for designing new peptides with enhanced or novel functionalities.
Researchers are exploring the creation of artificial derivatives of spider venom peptides to boost their antimicrobial activity while maintaining low toxicity. researchgate.net This bioengineering approach could be applied to this compound to develop potent and selective therapeutic agents. Furthermore, advancements in drug delivery, such as the use of nanoparticles and liposomes, offer promising avenues for enhancing the efficacy of peptide-based drugs. researchgate.netacs.org Encapsulating this compound or its derivatives in such systems could improve their stability and target specificity. The development of supercharged proteins and peptides also presents a novel strategy for improving the cellular uptake of therapeutic molecules. acs.org
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of this compound's function, integrating data from various "omics" fields is essential. Venomics, which combines genomics, transcriptomics, and proteomics, has been instrumental in identifying and characterizing venom-derived molecules like latarcins. researchgate.net A multi-omics approach for Ltc 6a would involve:
Genomics and Transcriptomics: Analyzing the genetic and transcriptomic data from Lachesana tarabaevi venom glands can provide insights into the biosynthesis and evolution of this compound. uniprot.orgresearchgate.net
Proteomics: Studying the protein interactions of Ltc 6a can help identify its binding partners within cells.
Lipidomics: Investigating the interactions of Ltc 6a with different lipid compositions can shed light on its membrane translocation mechanisms.
By combining these datasets, researchers can construct a comprehensive model of this compound's mechanism of action, from its initial interaction with the cell membrane to its effects on intracellular pathways.
Challenges and Opportunities in Bioengineering this compound for Enhanced Biological Functionalities
The bioengineering of this compound presents both significant challenges and exciting opportunities. A primary challenge is to enhance its desired biological activities, such as antimicrobial or anticancer effects, while minimizing any unwanted cytotoxicity. researchgate.netresearchgate.net This requires a deep understanding of the structure-activity relationships of the peptide.
Rational engineering and the creation of peptide analogs are promising strategies. nih.govresearchgate.net For instance, modifications to the peptide sequence can alter its amphiphilicity, charge, and helical structure, thereby influencing its biological activity. nih.gov The development of fusion proteins, where this compound is combined with other functional domains, is another innovative approach. For example, fusing a latarcin peptide with another protein has been shown to enhance its anti-proliferative activity against cancer cells. plos.org
Despite the challenges, the potential to engineer this compound into a potent and selective therapeutic agent is a significant opportunity. Its unique properties make it a valuable template for the design of a new generation of peptide-based drugs. researchgate.net
Q & A
Q. What are the standard experimental protocols for assessing the antimicrobial activity of Latarcin 6a?
Methodological Answer: To evaluate this compound’s antimicrobial efficacy, researchers should adopt a multi-step approach:
- In vitro assays : Use standardized broth microdilution or agar diffusion methods to determine minimum inhibitory concentrations (MICs) against target pathogens. Include controls like known antibiotics (e.g., ampicillin) and solvent-only samples .
- Hemolytic activity testing : Assess toxicity to mammalian cells via hemolysis assays (e.g., using erythrocytes) to ensure selectivity for microbial membranes over host cells .
- Data validation : Replicate experiments across independent labs to confirm reproducibility, adhering to guidelines for experimental rigor (e.g., ≥3 biological replicates) .
Q. How is this compound’s mechanism of action validated in bacterial membrane disruption studies?
Methodological Answer: Mechanistic studies require:
- Fluorescence microscopy : Use dyes like SYTOX Green to visualize membrane permeability changes in real time. Compare results with negative controls (untreated cells) and positive controls (e.g., polymyxin B) .
- Liposome leakage assays : Mimic bacterial membranes using synthetic lipid vesicles (e.g., POPG/POPE) to quantify peptide-induced leakage via calcein release .
- Circular dichroism (CD) : Confirm secondary structural changes (e.g., α-helix formation) in this compound upon interaction with lipid bilayers .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in vivo vs. in vitro be resolved?
Methodological Answer: Address discrepancies through:
- Dosage optimization : Conduct pharmacokinetic studies to identify effective in vivo concentrations, accounting for factors like serum protein binding and renal clearance .
- Infection models : Use murine sepsis or wound infection models to compare in vivo efficacy with in vitro MIC values. Include survival curves and bacterial load quantification (CFU counts) .
- Biofilm penetration assays : Test this compound’s ability to penetrate biofilms using confocal microscopy, as biofilms often reduce antimicrobial efficacy in vivo .
Q. What strategies optimize this compound’s stability in physiological environments for therapeutic applications?
Methodological Answer: Enhance stability via:
- Peptide engineering : Introduce D-amino acids or cyclization to resist protease degradation. Validate using mass spectrometry and protease susceptibility assays .
- Nanocarrier systems : Encapsulate this compound in liposomes or polymeric nanoparticles. Measure release kinetics and antimicrobial retention using HPLC .
- Serum stability assays : Incubate this compound in human serum (e.g., 50% v/v) and quantify remaining peptide activity over 24 hours using LC-MS .
Q. How can researchers systematically analyze this compound’s potential against multidrug-resistant (MDR) pathogens?
Methodological Answer: Adopt a structured framework:
- PICO framework : Define Population (e.g., MDR Gram-negative bacteria), Intervention (this compound ± adjuvants), Comparison (existing antibiotics), and Outcomes (MIC reduction, resistance frequency) .
- Synergy screens : Test combinations with efflux pump inhibitors (e.g., PAβN) using checkerboard assays and calculate fractional inhibitory concentration indices (FICIs) .
- Resistance induction studies : Serial passage pathogens in sub-MIC this compound for 30 generations. Sequence genomic mutations (e.g., via WGS) to identify resistance mechanisms .
Data Analysis & Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use:
- Nonlinear regression : Fit dose-response curves (e.g., log[peptide] vs. % inhibition) using four-parameter logistic models (GraphPad Prism) to calculate EC50 values .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound variants) and control for Type I errors via Tukey’s HSD .
- Meta-analysis : Aggregate data from independent studies to assess heterogeneity (I² statistic) and overall effect size (e.g., random-effects model) .
Q. How should researchers address ethical considerations in animal studies involving this compound?
Methodological Answer: Follow FINER criteria:
- Feasibility : Use the smallest animal cohort required for statistical power (calculated via G*Power software) .
- Ethical compliance : Adhere to ARRIVE guidelines for reporting in vivo experiments, including humane endpoints and pain management protocols .
- Data transparency : Share raw data (e.g., via Zenodo) and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
